Perfluorononane - 375-96-2

Perfluorononane

Catalog Number: EVT-289625
CAS Number: 375-96-2
Molecular Formula: C9F20
Molecular Weight: 488.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Perfluorononane (C₉F₂₀) is a synthetic, linear, perfluorinated liquid. Perfluorinated liquids are a class of compounds where all hydrogen atoms in the corresponding hydrocarbon are replaced with fluorine atoms. These compounds are chemically inert and immiscible with both water and many organic solvents. [, , ] Perfluorononane has found use in various scientific research fields, including biomedical imaging, material science, and analytical chemistry, due to its unique properties such as high density, low surface tension, and biological inertness. [, , , , ]

Future Directions
  • Improved Imaging Techniques: Further research can explore the use of perfluorononane in conjunction with novel imaging modalities, such as 19F magnetic resonance spectroscopy (MRS), to gain deeper insights into physiological processes in the GI tract. []

  • Material Science Advancements: The unique interaction of perfluorononane with surfaces can be further investigated for developing advanced materials with tailored wetting properties, such as superhydrophobic surfaces. []

Perfluorobutylpentane (F4H5)

  • Compound Description: Perfluorobutylpentane is a perfluoroalkylalkane (PFAA) surfactant composed of a perfluorobutyl group linked to a pentane chain. It is a type of amphiphilic molecule with both hydrophobic and hydrophilic regions. []

Perfluorobutylhexane (F4H6)

  • Compound Description: Perfluorobutylhexane is another PFAA surfactant similar to Perfluorobutylpentane, but with a hexane chain instead of pentane. []
  • Relevance: Like Perfluorobutylpentane, Perfluorobutylhexane shares the perfluoroalkyl chain feature with Perfluorononane while also possessing a hydrogenated alkyl chain, contributing to its surface-active properties. []

Perfluorobutyloctane (F4H8)

  • Compound Description: Perfluorobutyloctane, another member of the PFAA surfactants, consists of a perfluorobutyl group attached to an octane chain. []
  • Relevance: Perfluorobutyloctane, similar to other PFAAs mentioned, is structurally related to Perfluorononane through the shared perfluoroalkyl chain but differs by having a hydrogenated alkyl chain, contributing to its role as a surfactant. []

n-Perfluoropentane

  • Compound Description: n-Perfluoropentane is a linear perfluoroalkane containing five carbon atoms. It's a highly inert and non-polar liquid. []
  • Relevance: n-Perfluoropentane is structurally similar to Perfluorononane, as both are linear perfluoroalkanes. The primary difference lies in the length of their carbon chains, with Perfluorononane having nine carbon atoms. []

n-Perfluorohexane

  • Compound Description: n-Perfluorohexane, another linear perfluoroalkane, contains six carbon atoms and shares similar properties with n-Perfluoropentane. []
  • Relevance: n-Perfluorohexane, like Perfluorononane, is a linear perfluoroalkane. The distinction arises from their chain length, with n-Perfluorohexane having six carbons compared to Perfluorononane's nine carbons. []

n-Perfluorooctane

  • Compound Description: n-Perfluorooctane is a linear perfluoroalkane composed of eight carbon atoms, exhibiting high chemical inertness and low polarity. []

Perfluoro(4-methyl-trans-2-pentene)

  • Compound Description: Perfluoro(4-methyl-trans-2-pentene) is a branched perfluoroalkene, featuring a double bond and a methyl group branch. []
  • Relevance: This compound serves as a precursor to Perfluorononane in the oligomerization of hexafluoropropene. It shares a similar fluorinated structure but differs in its branched structure and the presence of a double bond. []

Perfluoro(2-methylpentane)

  • Compound Description: Perfluoro(2-methylpentane) is a branched perfluoroalkane derived from the fluorination of perfluoro(4-methyl-trans-2-pentene). []

Perfluoro(3-isopropyl-2-methylpentane)

  • Compound Description: Perfluoro(3-isopropyl-2-methylpentane) is another branched perfluoroalkane formed during the fluorination of hexafluoropropene trimers. []

Perfluoro(3-ethyl-2,3-dimethylpentane)

  • Compound Description: Perfluoro(3-ethyl-2,3-dimethylpentane) is a branched perfluoroalkane formed as an isomer during the high-temperature fluorination of hexafluoropropene trimers. []

Perfluorooctane sulfonate (PFOS)

  • Compound Description: Perfluorooctane sulfonate is a perfluoroalkyl sulfonic acid widely used in various applications, including fire-fighting foams and non-stick coatings. []
  • Relevance: While structurally similar to Perfluorononane due to its perfluoroalkyl chain, PFOS differs significantly by possessing a sulfonate group, making it a potent surfactant with potential environmental persistence. []

Perfluorononane sulfonate (PFNS)

  • Compound Description: Perfluorononane sulfonate is another perfluoroalkyl sulfonic acid, similar in structure to PFOS but with one more carbon atom in its perfluoroalkyl chain. [, ]
  • Relevance: PFNS closely resembles Perfluorononane in its perfluoroalkyl chain length, differing only by the presence of a sulfonate group that imparts surfactant properties and potential environmental concerns. [, ]

Perfluorooctane sulfonamide (FOSA)

  • Compound Description: Perfluorooctane sulfonamide is a perfluoroalkane sulfonamide, characterized by its perfluoroalkyl chain and a sulfonamide group. []
  • Relevance: Similar to Perfluorononane, FOSA has a perfluoroalkyl chain, but it differs significantly in its functional group. The sulfonamide group in FOSA contributes to its unique properties compared to Perfluorononane. []

Fluorotelomer sulfonates (6:2 and 8:2)

  • Compound Description: Fluorotelomer sulfonates are a class of fluorinated surfactants with varying chain lengths, denoted by the numbers (e.g., 6:2 indicates six fluorinated carbons and two non-fluorinated carbons). []
  • Relevance: While structurally similar to Perfluorononane due to their fluorinated chains, fluorotelomer sulfonates differ in their specific chain lengths and the presence of a sulfonate group, influencing their surfactant properties and potential environmental impact. []

Heptadecafluoro-1,1,2,2-tetra-hydro-decyl trimethoxysilane (PFDS)

  • Compound Description: Heptadecafluoro-1,1,2,2-tetra-hydro-decyl trimethoxysilane is a fluorinated silane compound with a long perfluoroalkyl chain. []
  • Relevance: Although not directly structurally related to Perfluorononane, PFDS shares the common feature of a perfluoroalkyl chain, highlighting the importance of these chains in material science and their potential applications in areas like polymer solar cells. []
Overview

Perfluorononane is a perfluorinated compound characterized by a nonane backbone fully substituted with fluorine atoms. This compound is part of a larger class of perfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including hydrophobicity and lipophobicity. These characteristics make perfluorononane and similar compounds useful in various industrial applications, particularly in surface treatment and as additives in formulations.

Source

Perfluorononane is typically synthesized through industrial processes that involve the fluorination of nonane or its derivatives. It is not found naturally in significant concentrations but can be detected in environmental samples due to its persistence and widespread use.

Classification

Perfluorononane falls under the category of perfluoroalkanes, which are fully fluorinated hydrocarbons. It is classified as a volatile organic compound and is often studied within the context of environmental science due to its potential impact on ecosystems and human health.

Synthesis Analysis

Methods

The synthesis of perfluorononane generally involves several methods, including:

  1. Electrochemical Fluorination: This method uses an electrochemical cell where nonane is subjected to fluorine gas under controlled conditions. The process leads to the substitution of hydrogen atoms with fluorine.
  2. Telomerization: In this approach, fluorinated intermediates are reacted with nonane derivatives to yield perfluorononane. This method allows for better control over the structure and purity of the final product.
  3. Direct Fluorination: This method involves exposing nonane to elemental fluorine under specific conditions, resulting in the formation of perfluorononane along with other byproducts.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents or catalysts to optimize yield and minimize impurities. For instance, using solvents like acetonitrile can enhance reaction efficiency while reducing side reactions .

Molecular Structure Analysis

Structure

Perfluorononane has a linear molecular structure represented as C9F19\text{C}_9\text{F}_{19}. The full chemical structure consists of nine carbon atoms each bonded to fluorine atoms, resulting in a highly symmetrical and stable configuration.

Data

  • Molecular Formula: C₉F₁₉
  • Molecular Weight: Approximately 425 g/mol
  • Boiling Point: Estimated around 150 °C
  • Melting Point: Not well-defined due to its volatility
Chemical Reactions Analysis

Reactions

  1. Thermal Decomposition: At high temperatures, perfluorononane can decompose into smaller fluorinated compounds.
  2. Nucleophilic Substitution: Under certain conditions, it may react with nucleophiles, leading to the formation of sulfonamides or other derivatives.

Technical Details

The stability of perfluorononane makes it resistant to hydrolysis and oxidation, which is a significant concern for environmental persistence .

Mechanism of Action

Process

The mechanism by which perfluorononane interacts with biological systems or environmental matrices primarily involves adsorption processes due to its hydrophobic nature. It tends to accumulate in biological tissues and can bioaccumulate through food webs.

Data

Studies indicate that perfluorononane can disrupt cellular membranes due to its lipophobic properties, leading to potential toxicity in aquatic organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Density: Approximately 1.7 g/cm³.
  • Solubility: Insoluble in water but soluble in organic solvents.

Chemical Properties

Relevant analyses indicate that perfluorononane exhibits low volatility compared to shorter-chain PFAS compounds, contributing to its persistence in the environment .

Applications

Perfluorononane has several scientific and industrial applications:

  1. Surface Coatings: Used as a water-repellent agent in textiles and paper products.
  2. Additives: Incorporated into formulations for lubricants and hydraulic fluids due to its chemical stability.
  3. Analytical Chemistry: Utilized as a standard reference material in mass spectrometry for PFAS analysis.

The unique properties of perfluorononane make it valuable for research into PFAS behavior in environmental systems and human health assessments. Its study continues to be relevant as regulations around PFAS compounds evolve globally.

Regulatory Frameworks and Policy Evolution

Global Regulatory Disparities in PFNA Management

The regulatory treatment of PFNA exhibits substantial fragmentation across major environmental jurisdictions, creating significant challenges for international contamination management. The United States Environmental Protection Agency (EPA) initially included PFNA within its 2024 National Primary Drinking Water Regulation (NPDWR) proposal alongside PFOA, PFOS, PFHxS, GenX, and PFBS. However, in a significant policy shift announced in May 2025, the EPA rescinded its regulatory determination for PFNA pending further evaluation, while maintaining standards for PFOA and PFOS at 4 parts per trillion [1]. This decision reflects the scientific complexity of establishing health-based standards for less-studied PFAS compounds and acknowledges industry concerns regarding implementation feasibility.

The European Union has adopted a markedly different approach through its REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) framework. The EU classifies PFNA as a "substance of very high concern" (SVHC) and regulates it under broader PFAS grouping strategies. This allows for more comprehensive management of chemical analogs without requiring compound-specific risk assessments for every variant. Meanwhile, Asian regulatory frameworks demonstrate even greater variability, with Japan implementing substance-specific restrictions while developing economies frequently lack PFNA-specific regulations entirely [3]. These disparities create significant transboundary governance challenges, particularly for global supply chains and contamination pathways that cross jurisdictional boundaries.

  • Regulatory Inconsistencies: The OECD identifies over 4,700 PFAS compounds with CAS numbers circulating globally, with only 36.3% classified as persistent, bioaccumulative, and toxic (PBT) substances under regulatory frameworks. PFNA falls within a regulatory gray zone where classification varies significantly by jurisdiction [3]. The United States Toxic Substances Control Act (TSCA) currently categorizes PFNA within the 31.3% of PFAS designated solely as persistent (P) rather than PBT, creating different regulatory obligations compared to the EU's SVHC designation.
  • Economic Impact Considerations: The May 2025 EPA announcement specifically cited economic feasibility concerns as a factor in the decision to reconsider PFNA regulation. Small water systems and municipalities facing compliance cost burdens influenced this regulatory recalibration [1]. This contrasts with the EU's approach, which prioritizes the precautionary principle despite potentially higher economic impacts on industry stakeholders.
  • Monitoring Infrastructure Gaps: Developing nations frequently lack the analytical capacity to detect PFNA at environmentally relevant concentrations (parts-per-trillion levels). This technical limitation creates a fundamental barrier to meaningful regulation in regions where industrial discharge may be significant but unmeasured [3]. The absence of standardized global testing protocols exacerbates these disparities, allowing PFNA contamination to go unmonitored in many jurisdictions.

Table 2: Global Regulatory Status of PFNA (as of July 2025)

JurisdictionRegulatory StatusPrimary Regulatory FrameworkKey Standards/Limits
United StatesUnder reconsiderationSDWA / TSCANo enforceable federal standard
European UnionSubstance of Very High ConcernREACHSubject to authorization requirement
CanadaToxic substanceCanadian Environmental Protection ActDrinking water screening value: 11 ppt
JapanRestricted industrial useChemical Substances Control LawIndustrial discharge controls
AustraliaEmerging concernNational Industrial Chemicals SchemeVoluntary guidance only

Comparative Analysis of PFNA Inclusion in Stockholm Convention vs. Regional Directives

The regulatory trajectory of PFNA within international frameworks reveals significant divergences in chemical risk governance philosophies. While PFNA has been proposed multiple times for listing under the Stockholm Convention on Persistent Organic Pollutants (POPs), it has not yet achieved the consensus required for global inclusion. This contrasts sharply with its precursors PFOA and PFOS, which are now listed under Annex A (elimination) and Annex B (restriction) respectively. The scientific complexity of establishing global risk profiles for thousands of PFAS compounds has created significant bottlenecks in the Convention's evaluation processes, particularly for substances like PFNA with emerging but not yet exhaustive toxicity datasets.

Regional frameworks have responded to these international pace limitations with divergent strategies. The European Union's REACH regulation employs a group-based approach that regulates PFNA as part of broader chemical categories, enabling more comprehensive management without requiring individual assessments for each compound. This strategy acknowledges the "regrettable substitution" phenomenon, where regulated compounds are replaced by structurally similar alternatives with potentially comparable hazards. In contrast, the United States maintains a predominantly compound-specific regulatory approach that requires extensive individual risk assessment before regulatory action [3]. This fundamental philosophical difference has resulted in fragmented regulatory landscapes where PFNA may be strictly controlled in one jurisdiction while remaining largely unregulated in neighboring regions.

  • Listing Barriers: PFNA faces significant procedural challenges for Stockholm Convention inclusion due to ongoing debates regarding environmental transport mechanisms and incomplete global contamination data. While PFNA demonstrates the persistence and bioaccumulation criteria required for POPs designation, documentation of long-range transport through environmental media remains subject to scientific debate [3]. Additionally, the Convention's consensus-based governance structure creates inherent delays as parties negotiate risk management evaluations.
  • Substitution Dynamics: The EU's REACH framework has implemented preventative restrictions on PFNA precursors such as 8:2 fluorotelomer alcohol, effectively limiting potential in situ transformation to PFNA. This anticipatory regulatory strategy contrasts with reactive approaches that address contaminants only after environmental presence is well-documented [3]. The regulatory focus on precursor compounds represents a critical divergence from frameworks that regulate only the parent compound after environmental damage is evident.
  • Temporal Discrepancies: The regulatory lag between regional action and international consensus creates significant governance gaps. PFNA restrictions in Europe have been in development since 2017, while global action remains pending. This temporal misalignment allows continued production and use in non-restricting countries, resulting in ongoing environmental contamination through atmospheric deposition and oceanic transport [3]. The resulting contamination pathways undermine regional regulatory efforts by introducing transnational pollution sources beyond jurisdictional control.

EPA’s Draft Risk Assessment Methodologies for Emerging PFAS

The U.S. Environmental Protection Agency has pioneered novel assessment frameworks for PFNA and other emerging PFAS through its draft risk assessment approaches. The January 2025 "Draft Sewage Sludge Risk Assessment for Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonic Acid (PFOS)" established methodological precedents directly applicable to PFNA despite focusing on different compounds [4] [7]. This methodology employs multi-pathway exposure modeling that considers complex environmental transport mechanisms including crop uptake, livestock exposure, groundwater leaching, and atmospheric deposition from incineration. The assessment specifically evaluates risks for populations living on or near land application sites over multi-decadal periods, acknowledging the extreme persistence of PFAS compounds in environmental media [7].

A critical innovation in EPA's methodology is the central tendency modeling approach that incorporates probabilistic exposure distributions rather than relying solely on conservative worst-case scenarios. This technique enables more nuanced risk characterization that acknowledges spatial and temporal variability in exposure pathways. For PFNA specifically, EPA faces significant data limitations regarding environmental transformation rates from precursors, soil-plant transfer coefficients, and bioaccumulation factors in livestock. These knowledge gaps necessitate substantial uncertainty factors in risk calculations, complicating regulatory decision-making [4]. The agency has addressed these limitations through tiered assessment strategies that utilize screening-level evaluations to prioritize higher-risk scenarios for more resource-intensive refined assessments.

  • Exposure Scenario Development: EPA's framework establishes eight distinct exposure scenarios based on land use patterns (agricultural vs. non-agricultural), application rates (2-10 dry metric tons/hectare/year), application duration (1-40 years), and crop types. Each scenario incorporates probabilistic distributions for critical parameters including soil organic carbon content, precipitation patterns, and crop consumption rates [7]. This scenario-based approach acknowledges the extreme variability in potential exposure outcomes based on local conditions and management practices.
  • Chemical-Specific Adjustments: The methodology incorporates compound-specific parameters for PFNA including its higher bioaccumulation potential in leafy crops compared to PFOA/PFOS, and greater soil mobility due to lower organic carbon partitioning coefficients. These adjustments reflect the compound's distinct chemical properties, particularly its shorter carbon chain length relative to legacy compounds [4]. The model also accounts for the formation of PFNA through environmental degradation of fluorotelomer precursors, introducing dynamic transformation factors not typically incorporated in traditional contaminant risk assessments.
  • Uncertainty Quantification: EPA's approach explicitly quantifies knowledge gaps through Monte Carlo simulations that propagate uncertainty across multiple parameters simultaneously. The January 2025 draft assessment identified three priority research needs for PFNA: (1) degradation kinetics from precursors under field conditions, (2) validation of plant uptake models for grain crops, and (3) biomagnification factors in dairy cattle [7]. These uncertainty analyses directly inform the EPA's research prioritization and regulatory confidence levels when establishing potential risk management strategies.

Table 3: Key Components of EPA's Draft PFAS Risk Assessment Methodology

Methodological ComponentApplication to PFNAKey InnovationsOutstanding Data Gaps
Multi-pathway exposure modelingIncorporates PFNA-specific soil-plant transfer coefficientsConsiders >10 exposure pathways simultaneouslyValidation data for root uptake models
Central tendency analysisUses probabilistic distributions for PFNA parametersMoves beyond worst-case scenariosRegional parameterization variability
Precursor transformationModels degradation to PFNA from fluorotelomersDynamic transformation ratesField validation of degradation kinetics
Long-term accumulation40-year simulation horizonAccounts for extreme persistenceReal-world soil profile validation
Uncertainty quantificationCompound-specific confidence intervalsTransparent uncertainty communicationBiomagnification factors in livestock

Jurisdictional Challenges in Enforcing PFNA-Specific Water Quality Standards

The implementation of water quality standards for PFNA faces substantive legal hurdles across regulatory jurisdictions, compounded by the compound's complex environmental behavior and analytical challenges. The EPA's May 2025 announcement rescinding PFNA determinations under the Safe Drinking Water Act (SDWA) explicitly cited procedural considerations related to the statutory requirements of Section 1412(b)(1)(A), which mandates that determinations follow specific technical and economic review processes [1] [5]. This regulatory recalibration creates immediate jurisdictional conflicts with several states that had established or proposed PFNA standards anticipating federal action, including New Jersey (13 ppt), Michigan (6 ppt), and New York (10 ppt). The resulting regulatory patchwork creates compliance complexities for water systems serving multiple states and municipalities operating across state lines [1].

Analytical capabilities present another critical jurisdictional challenge. While EPA Method 533 and 537.1 can detect PFNA at parts-per-trillion levels, analytical consistency across laboratories remains problematic due to variations in extraction techniques, instrument calibration, and matrix interference corrections. These technical inconsistencies become legally significant when enforcement actions hinge on precise concentration measurements near regulatory limits. The economic burden of compliance also varies dramatically across jurisdictions, with small water systems particularly impacted. The EPA's new PFAS OUTreach Initiative acknowledges these disparities by proposing technical assistance programs while extending compliance deadlines to 2031 for PFOA/PFOS standards [5]. However, this extension does not directly address PFNA, creating regulatory uncertainty for systems proactively addressing this contaminant.

  • Federal-State Tensions: The legal void created by EPA's reconsideration of PFNA regulations has triggered divergent state responses. Michigan has maintained its 6 ppt standard despite the federal withdrawal, while California has accelerated development of its own PFNA guideline through the Proposition 65 framework [3]. These jurisdictional discrepancies create significant compliance challenges for multi-state water utilities and industrial dischargers operating across state lines. The resulting legal complexity increases transaction costs and potentially delays contamination mitigation efforts during protracted regulatory uncertainty periods.
  • Enforcement Mechanisms: Jurisdictions with PFNA standards face substantial evidentiary challenges in enforcement actions due to the compound's environmental mobility. Demonstrating that a specific discharger caused PFNA contamination is complicated by atmospheric deposition pathways and groundwater transport across property boundaries [3]. This evidentiary burden has prompted innovative enforcement strategies, including probabilistic source attribution modeling and compound-specific fingerprinting techniques that remain legally untested in most jurisdictions.
  • Transboundary Contamination: The hydrological interconnectedness of water systems creates jurisdictional enforcement gaps, particularly where upstream jurisdictions lack PFNA regulations. For example, water systems on the Delaware River face contamination sources from jurisdictions without PFNA standards, undermining downstream regulatory efforts [1]. The Clean Water Act's cooperative federalism structure provides limited mechanisms for addressing these transboundary challenges, particularly when states disagree on contaminant prioritization or risk thresholds. The EPA's proposed framework for applying SDWA exemptions under Section 300g-5 offers temporary relief for systems facing compelling challenges but does not resolve fundamental upstream contamination sources [1].

The regulatory landscape for PFNA exemplifies the complex interplay between evolving scientific understanding, technical capabilities, economic considerations, and governance frameworks. As a compound with documented environmental persistence and potential health impacts, yet lacking comprehensive toxicity characterization comparable to legacy PFAS, PFNA occupies a challenging middle ground in chemical regulation. The current fragmentation in global regulatory approaches reflects fundamental differences in risk governance philosophies, with the EU prioritizing precaution through group-based restrictions while the U.S. maintains a compound-specific approach requiring extensive individual risk assessment. These philosophical differences, combined with significant data gaps regarding environmental fate and exposure pathways, have created a regulatory environment characterized by uncertainty and jurisdictional inconsistencies. As scientific understanding advances and detection capabilities improve, regulatory frameworks will continue evolving toward more comprehensive PFAS management strategies that address not only individual compounds like PFNA but also their complex precursor chemistry and environmental transformation pathways.

Properties

CAS Number

375-96-2

Product Name

Perfluorononane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane

Molecular Formula

C9F20

Molecular Weight

488.06 g/mol

InChI

InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29

InChI Key

UVWPNDVAQBNQBG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

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